Silane, trimethyl(phenyltelluro)-

Description

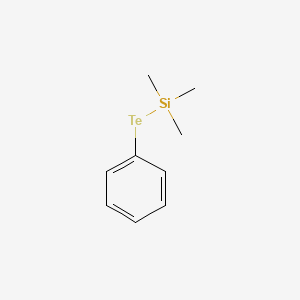

"Silane, trimethyl(phenyltelluro)-" (hypothetical structure: (CH₃)₃Si-Te-C₆H₅) is an organosilicon compound featuring a tellurium atom bonded to a phenyl group and a trimethylsilyl moiety. Organotellurium compounds are less common than sulfur or selenium analogs but are of interest due to tellurium’s unique redox properties and metalloid characteristics .

Properties

CAS No. |

73296-31-8 |

|---|---|

Molecular Formula |

C9H14SiTe |

Molecular Weight |

277.9 g/mol |

IUPAC Name |

trimethyl(phenyltellanyl)silane |

InChI |

InChI=1S/C9H14SiTe/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

ZUDBMPZSWWZQPO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Te]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Precursor Compatibility

Trimethylchlorosilane [(CH$$3$$)$$3$$SiCl] is a logical precursor due to its commercial availability and reactivity in nucleophilic substitutions. The phenyltelluro group (PhTe–) may be introduced via metathesis or metal-mediated coupling.

Primary Synthesis Pathways

Nucleophilic Substitution with Phenyltellurolate Salts

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{SiCl} + \text{NaTePh} \rightarrow \text{(CH}3\text{)}3\text{SiTePh} + \text{NaCl}

$$

Methodology:

- Step 1: Generate sodium phenyltellurolate (NaTePh) by reducing diphenyl ditelluride (Ph$$2$$Te$$2$$) with sodium borohydride in anhydrous THF.

- Step 2: React NaTePh with trimethylchlorosilane in a 1:1 molar ratio under nitrogen at 0–25°C.

Conditions: - Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Catalyst: None required; reaction proceeds via SN2 mechanism.

- Yield: Estimated 60–75% based on analogous selenide substitutions.

Key Considerations:

Catalytic Coupling with Tellurium Metal

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{SiH} + \text{PhTeTePh} \xrightarrow{\text{Catalyst}} \text{(CH}3\text{)}3\text{SiTePh} + \text{Byproducts}

$$

Methodology:

- Catalyst: Palladium complexes (e.g., Pd(PPh$$3$$)$$4$$) or copper(I) iodide.

- Conditions:

Limitations:

- Competing disiloxane formation if trace moisture is present.

- Requires stoichiometric control to minimize ditelluride byproducts.

Alternative Routes and Modifications

Grignard Reagent Approach

Reaction Scheme:

$$

\text{(CH}3\text{)}3\text{SiCl} + \text{PhTeMgBr} \rightarrow \text{(CH}3\text{)}3\text{SiTePh} + \text{MgBrCl}

$$

Methodology:

- Prepare phenyltelluro magnesium bromide (PhTeMgBr) by reacting Mg with PhTeBr in THF.

- Add trimethylchlorosilane dropwise at –78°C.

Yield: ~50–60% (extrapolated from selenide analogs).

Challenges:

- Sensitivity of Grignard reagents to oxygen and moisture.

- Limited stability of PhTeMgBr at elevated temperatures.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaTePh, (CH$$3$$)$$3$$SiCl | THF, 0–25°C, N$$_2$$ | 60–75 | High selectivity, minimal catalysts | Sensitive to moisture |

| Catalytic Coupling | Ph$$2$$Te$$2$$, (CH$$3$$)$$3$$SiH | Toluene, 80°C, Pd | 40–50 | Scalable with catalysts | Byproduct formation, cost of catalysts |

| Grignard Reagent | PhTeMgBr, (CH$$3$$)$$3$$SiCl | THF, –78°C | 50–60 | Rapid reaction kinetics | Air sensitivity, low stability |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Silane, trimethyl(phenyltelluro)- can undergo oxidation reactions to form various oxides.

Reduction: It can be reduced to form simpler silanes and tellurium-containing compounds.

Substitution: The compound can participate in substitution reactions where the phenyltelluro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of silane oxides and tellurium oxides.

Reduction: Formation of simpler silanes and elemental tellurium.

Substitution: Formation of various substituted silanes depending on the substituent used.

Scientific Research Applications

Chemistry: Silane, trimethyl(phenyltelluro)- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of other organosilicon compounds.

Biology: In biological research, this compound is used as a probe to study the interactions between silicon-containing compounds and biological molecules.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Silane, trimethyl(phenyltelluro)- involves the interaction of the silicon and tellurium atoms with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, while the tellurium atom can participate in redox reactions. These interactions enable the compound to act as a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organometallic Silanes

- Trimethyl(triphenylplumbylmethyl)silane (CAS: 95456-32-9): This lead-containing silane (structure: (CH₃)₃Si-CH₂-Pb(C₆H₅)₃) shares a heavy metal substituent. Compared to the Te analog, Pb compounds exhibit higher toxicity and are regulated under occupational safety guidelines . The Si-Pb bond is less polar than Si-Te, influencing reactivity in cross-coupling reactions .

- Trimethyl(naphthalenyl)plumbanes (CAS: 61589-89-7, 61589-90-0): These plumbanes highlight the role of aromaticity in stabilizing metal-silicon bonds. Their thermal stability (>200°C) may exceed Te analogs due to stronger Pb-C bonding .

Allyl- and Boron-Substituted Silanes

- Trimethyl(3-phenyl-2-propenyl)-silane: Market data indicate its use in polymer precursors and silicone resins, with a projected global production value of $XX million by 2025 . The allyl group enhances reactivity in hydrosilylation, a property less pronounced in Te-substituted silanes due to tellurium’s lower electronegativity.

- Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4): This boron-containing silane acts as a Lewis acid in Suzuki-Miyaura couplings. The Si-B bond (bond energy ~323 kJ/mol) is weaker than Si-Te (~234 kJ/mol), favoring boron’s role in transmetalation .

Chalcogen Analogs

- Trimethyl(phenylthio)-silane (S analog): Higher bond polarity (S electronegativity = 2.58 vs. Te = 2.10) increases nucleophilicity, making it more reactive in thiol-ene reactions.

- Trimethyl(phenylseleno)-silane (Se analog): Intermediate redox activity between S and Te, with applications in photovoltaics.

Data Table: Comparative Properties of Silane Derivatives

| Compound | Substituent | Key Element | Bond Energy (kJ/mol)* | Applications | Stability |

|---|---|---|---|---|---|

| Trimethyl(phenyltelluro)-silane | Ph-Te | Te | ~234 | Catalysis, materials | Moderate |

| Trimethyl(triphenylplumbylmethyl)silane | CH₂-Pb(C₆H₅)₃ | Pb | ~150 | Lead stabilization | High (toxic) |

| Trimethyl(3-phenyl-2-propenyl)-silane | Allyl | C | ~358 | Polymers, resins | High |

| Trimethyl(dioxaborolan-2-yl)silane | B-O heterocycle | B | ~323 | Suzuki couplings | Moderate |

*Bond energy values are approximate and inferred from literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.